- Discovery, design, and synthesis of indole-based EZH2 inhibitorsBioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3644-3649,
Cas no 89937-77-9 (methyl 2-oxo-1H-pyridine-4-carboxylate)
89937-77-9 structure
methyl 2-oxo-1H-pyridine-4-carboxylate
methyl 2-oxo-1H-pyridine-4-carboxylate Properties
Names and Identifiers
-
- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
- 4-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, methyl ester
- Methyl 2-hydroxypyridine-4-carboxylate
- methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
- methyl 2-oxo-1H-pyridine-4-carboxylate
- 1,2-dihydro-2-oxo-4-methoxycarbonyl-1H-pyridine
- 2-Oxo-1,2-dihydropyridine-4-carboxylic acid methyl ester
- 4-methoxycarbonyl-2(1H)-pyridone
- 4-methoxycarbonyl-2-pyridone
- Methyl 1,6-dihydro-6-oxo-pyridine-4-carboxylate
- methyl 2-hydroxyisonicotinate
- Methyl pound inverted question mark1,2-dihydro-2-oxopyridine-4
- 2-Hydroxyisonicotinic acid methyl ester
- NSC 132887
- 4-PYRIDINECARBOXYLIC ACID, 1,2-DIHYDRO-2-OXO-, METHYL ESTER
- METHYL 2-HYDROXY-4-PYRIDINECARBOXYLATE
- Methyl pound inverted question mark1,2-dihydro-2-oxopyridine-4-carboxylate
- NSC132887
- PubChem23888
- methyl-2-hydroxyisonicotinate
- Isonicotinic acid, 1,2-dihydro-2-oxo-, methyl ester (6CI)
- Isonicotinic acid, 2-hydroxy-, methyl ester (7CI)
- 2-Hydroxypyridine-4-carboxylic acid methyl ester
- 4-Methoxycarbonylpyridin-2-one
- Methyl 1,2-dihydro-2-oxo-4-pyridinecarboxylate
- Methyl 2-oxo-1,2-dihydro-4-pyridinecarboxylate
- DTXSID60299796
- SCHEMBL200699
- NSC-132887
- SY027263
- AKOS006346508
- J-521740
- 2-hydroxy-isonicotinic acid methyl ester
- 2-oxo-1,2-dihydro-pyridine-4-carboxylic acid methyl ester
- PB32713
- FS-2963
- EN300-115261
- Methyl 1 pound not2-dihydro-2-oxopyridine-4-carboxylate
- DB-356069
- 89937-77-9
- methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- CS-W003594
- MFCD09258780
- AC-22774
- MFCD00229828
- AKOS024461905
- DATHOCDTDDUESC-UHFFFAOYSA-N
- methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
- methyl 2-oxo-1,2-dihydro-4-pyridinecarboxylate
- +Expand
-
- MFCD09258780
- DATHOCDTDDUESC-UHFFFAOYSA-N
- 1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)
- O=C(C1=CC(=O)NC=C1)OC
Computed Properties
- 153.04300
- 1
- 3
- 2
- 153.043
- 11
- 252
- 0
- 0
- 0
- 0
- 0
- 1
- -0.2
- 55.4
Experimental Properties
- 0.16150
- 59.16000
- 1.517
- 342.4℃ at 760 mmHg
- 212-214 ºC (methanol ethyl acetate )
- 0.0±0.8 mmHg at 25°C
- 160.9°C
- Dissolution (64 g/l) (25 º C),
- No data avaiable
- 1.263±0.06 g/cm3 (20 ºC 760 Torr),
methyl 2-oxo-1H-pyridine-4-carboxylate Security Information
- H303+H313+H333
- Xi
- Irritant
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- warning
methyl 2-oxo-1H-pyridine-4-carboxylate Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-oxo-1H-pyridine-4-carboxylate Price
methyl 2-oxo-1H-pyridine-4-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 12 h, 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Thionyl chloride ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Reference
- Synthesis and biological evaluation of a series of novel pyridinecarboxamides as potential multi-receptor antipsychotic drugsBioorganic & Medicinal Chemistry Letters, 2018, 28(4), 606-611,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt; rt → 0 °C; 0 °C; 3 h, 22 °C; 1 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.3 Reagents: Methanol , Sulfuric acid Solvents: Methanol , Water ; 15 h, reflux; reflux → 22 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.3 Reagents: Methanol , Sulfuric acid Solvents: Methanol , Water ; 15 h, reflux; reflux → 22 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Inhibition of chorismate-utilising enzymes by 2-amino-4-carboxypyridine and 4-carboxypyridone and 5-carboxypyridone analoguesOrganic & Biomolecular Chemistry, 2010, 8(15), 3534-3542,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 5 min, 25 °C → 185 °C; 2 h, 185 °C; 185 °C → 30 °C
1.2 Reagents: Alumina Solvents: Methanol ; 3 min, 30 °C → 100 °C; 1 h, 100 °C
1.2 Reagents: Alumina Solvents: Methanol ; 3 min, 30 °C → 100 °C; 1 h, 100 °C
Reference
- Matrix-assisted laser desorption/ionization tandem mass spectrometry of N-glycans derivatized with isonicotinic hydrazide and its biotinylated formRapid Communications in Mass Spectrometry, 2014, 28(15), 1745-1756,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; 22 h, 240 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 18 h, 75 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 18 h, 75 °C
Reference
- Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitorBioorganic & Medicinal Chemistry, 2005, 13(12), 4022-4036,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
- Synthesis of 4-[2-[N-[1-methyl-3-(3-carbamylphenyl)propyl]amino]ethyl]-1-hydroxy-2-pyridoneYakhak Hoechi, 1993, 37(1), 36-40,
methyl 2-oxo-1H-pyridine-4-carboxylate Raw materials
- 2-hydroxypyridine-4-carboxylic acid
- Methyl Isonicotinate N-Oxide
- 2-chloropyridine-4-carboxylic acid
- Methyl 2-aminoisonicotinate
methyl 2-oxo-1H-pyridine-4-carboxylate Preparation Products
methyl 2-oxo-1H-pyridine-4-carboxylate Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:89937-77-9)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89937-77-9)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89937-77-9)
A LA DING
anhua.mao@aladdin-e.com
methyl 2-oxo-1H-pyridine-4-carboxylate Related Literature
-
A. L. Kolesnikov,Yu. A. Budkov,E. A. Basharova Soft Matter, 2017,13, 4401-4401
-
S. Rodríguez-Rojo,M. J. Cocero RSC Adv., 2016,6, 67599-67609
-
Elsa Jolimaitre,Antoine Hugon,Jan Verstraete,Mickael Rivallan,Pierre-Louis Carrette,Françoise Couenne,Mélaz Tayakout-Fayolle Catal. Sci. Technol., 2018,8, 4537-4549
-
Robert J. P. Corriu,Ahmad Mehdi,Catherine Reyé,Chloé Thieuleux New J. Chem., 2003,27, 905-908
-
José L. Cenis,Salvador D. Aznar-Cervantes,A. Abel Lozano-Pérez,Luis Meseguer-Olmo,Francisco Del Pozo Soft Matter, 2015,11, 8981-8991
-
Aaron C. Sather,Orion B. Berryman,Julius Rebek, Jr. Chem. Sci., 2013,4, 3601-3605
-
L. A. Kushch,V. D. Sasnovskaya,A. I. Dmitriev,E. B. Yagubskii,O. V. Koplak,L. V. Zorina,D. W. Boukhvalov Dalton Trans., 2012,41, 13747-13754
-
Diane M. Coe,Rossana Perciaccante,Panayiotis A. Procopiou Org. Biomol. Chem., 2003,1, 1106-1111
-
Shuxing Wu,K. S. Hui,K. N. Hui J. Mater. Chem. A, 2016,4, 9113-9123
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89937-77-9)methyl 2-oxo-1H-pyridine-4-carboxylate
99%
100g
312.0